4-Oxazolidinone, 3-ethyl-5-[(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-
Beschreibung
This compound (CAS 71243-35-1, C₁₂H₁₆N₂O₂S₂) features a 4-oxazolidinone core with a 3-ethyl substituent and a 5-[(3-methyl-2-thiazolidinylidene)ethylidene] group. Its structure combines π-conjugation from the ethylidene-thiazolidinylidene system and steric bulk from the ethyl group, influencing reactivity and biological interactions . Applications include pharmaceutical intermediates and organic synthesis due to its versatile reactivity .
Eigenschaften
IUPAC Name |
(5E)-3-ethyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c1-3-13-10(14)8(15-11(13)16)4-5-9-12(2)6-7-17-9/h4-5H,3,6-7H2,1-2H3/b8-4+,9-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEAAROWQNNEDY-HXGSSHHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC=C2N(CCS2)C)OC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C=C/2\N(CCS2)C)/OC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35795-44-9 | |
| Record name | NSC119679 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119679 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Oxazolidinone, 3-ethyl-5-[2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-ethyl-5-[(3-methylthiazolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biologische Aktivität
The compound 4-Oxazolidinone, 3-ethyl-5-[(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo- (CAS Number: 35795-44-9) belongs to a class of oxazolidinones known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₁H₁₄N₂O₂S₂
- Molar Mass : 270.37 g/mol
- Melting Point : 199-202 °C
- Hazard Symbols : Xi (Irritant)
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₂S₂ |
| Molar Mass | 270.37 g/mol |
| Melting Point | 199-202 °C |
| Risk Codes | 36/37/38 (Irritating to eyes, respiratory system, and skin) |
| Safety Description | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) |
The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets:
- Antimicrobial Activity : Oxazolidinones are primarily recognized for their antibacterial properties, particularly against Gram-positive bacteria. They inhibit protein synthesis by binding to the bacterial ribosome, specifically the 23S rRNA of the 50S subunit. This mechanism prevents the formation of functional ribosomes necessary for protein synthesis.
- Anticancer Properties : Preliminary studies suggest that derivatives of oxazolidinones may exhibit anticancer activities by inducing apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects : Some thiazolidine derivatives have shown potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Antibacterial Studies
A study published in Antimicrobial Agents and Chemotherapy highlighted that oxazolidinone derivatives demonstrated significant activity against multi-drug resistant strains of Staphylococcus aureus. The compound's ability to inhibit protein synthesis was confirmed through in vitro assays, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Anticancer Activity
Research conducted by Zhang et al. explored the effects of various oxazolidinone derivatives on human cancer cell lines. The study reported that the compound induced cell cycle arrest and apoptosis in breast cancer cells through the activation of caspase pathways .
Anti-inflammatory Potential
A recent investigation into thiazolidine derivatives indicated that certain compounds exhibited notable anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating conditions like rheumatoid arthritis .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that derivatives of 4-oxazolidinone exhibit significant anticancer properties . In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, potentially by targeting specific pathways involved in tumor growth and survival. The presence of the thiazolidinylidene moiety enhances their efficacy against certain types of cancer.
Key Findings:
- Induction of apoptosis in cancer cells.
- Alteration of cell cycle progression.
- Interaction with cellular pathways related to tumor growth.
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity , showing effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
High-Performance Liquid Chromatography (HPLC)
4-Oxazolidinone can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been developed that utilizes a mobile phase comprising acetonitrile and water, suitable for mass spectrometry applications when phosphoric acid is replaced with formic acid.
HPLC Method Characteristics:
| Parameter | Details |
|---|---|
| Column Type | Newcrom R1 (reverse-phase) |
| Mobile Phase | Acetonitrile, water, phosphoric/formic acid |
| Particle Size | 3 µm |
| Application | Isolation of impurities, pharmacokinetics |
Synthesis of Derivatives
The synthesis of 4-oxazolidinone derivatives involves multi-step organic reactions, allowing for the modification of chemical properties to enhance biological activities. Common synthetic methods include nucleophilic substitutions and cyclization reactions.
Synthetic Pathways:
- Nucleophilic substitutions involving the thioxo group.
- Michael additions or condensation reactions with amines or alcohols.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal assessed the anticancer efficacy of 4-oxazolidinone derivatives on human breast cancer cells. The results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways.
Case Study 2: HPLC Method Development
Another study focused on developing an HPLC method for the quantification of 4-oxazolidinone in biological samples. The method demonstrated high sensitivity and specificity, making it suitable for pharmacokinetic studies.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Core Heterocycle: 4-Oxazolidinone (target compound) has a five-membered ring with one oxygen and one nitrogen atom, while thiazolidinones (e.g., D8, compound 15) contain sulfur in place of oxygen. Thiazolidine-2,4-diones (e.g., ) feature two ketone groups, increasing electrophilicity compared to the thioxo group in the target compound .
Substituents at Position 5 :
- The target compound’s [(3-methyl-2-thiazolidinylidene)ethylidene] group introduces extended π-conjugation and a fused heterocyclic system, enhancing stability and UV absorption . In contrast, benzylidene (D8) or furan-2-ylmethylene () substituents offer aromaticity but lack conjugated heterocyclic systems .
Functional Groups :
- 2-Thioxo vs. 2-Oxo/2,4-Dione : The thioxo group increases acidity (pKa ~8–10) compared to oxo (pKa ~16–18), facilitating deprotonation and participation in hydrogen bonding, which is critical for enzyme inhibition .
Analytical Characterization
- HPLC : Reverse-phase methods (e.g., Newcrom R1 column, acetonitrile/water mobile phase) effectively separate the target compound and analogs, indicating similar polarities .
- Spectroscopy : ¹H NMR of the target compound would show deshielded protons on the ethylidene-thiazolidinylidene system (δ 6.5–7.5 ppm), distinct from benzylidene protons (δ 7.2–8.0 ppm) in D8 .
Vorbereitungsmethoden
Formation of the Oxazolidinone Core
The oxazolidinone ring is constructed through a base-mediated cyclization between N-aryl carbamates and enantiopure epichlorohydrin. As demonstrated in the synthesis of related oxazolidinones, ethyl 4-bromo-3-fluorophenylcarbamate reacts with (R)-epichlorohydrin under lithium hydroxide catalysis in DMF at room temperature to yield the oxazolidinone scaffold. Key optimization parameters include:
Table 1. Optimization of Oxazolidinone Formation from N-Aryl Carbamates
| Entry | Base | Solvent | Temp. | Yield (%) |
|---|---|---|---|---|
| 1 | t-BuOK | THF | Reflux | 12 |
| 2 | LiOH | DMF | r.t. | 91 |
The use of LiOH in DMF maximizes yield (91%) by facilitating nucleophilic ring-opening of epichlorohydrin and subsequent cyclization.
Aminolysis of Dithiocarboxylates
Synthesis of Thioamide Intermediates
Dithiocarboxylates, generated in situ from p-toluidine and sulfur, undergo aminolysis with 2-chloroacetamide to form thioamides. The reaction proceeds in dimethylformamide (DMF) with triethylamine as a base, yielding intermediates critical for thiazolidinone formation.
Cyclization to Thioxo-Oxazolidinone
Subsequent cyclization of the thioamide with the oxazolidinone precursor is achieved under acidic conditions. For instance, treating the thioamide with phosphorus oxychloride induces intramolecular cyclization, forming the thioxo group at position 2 of the oxazolidinone ring. This method mirrors protocols for 2-cyano-benzothiazoles, adapted here for ethyl and methyl substituents.
Catalytic Cyclization with Tetraarylphosphonium Salts
Mechanism and Catalyst Design
Tetraarylphosphonium salts catalyze the addition of glycidol derivatives to isocyanates, followed by cyclization to form 4-substituted oxazolidinones. While originally developed for hydroxymethyl derivatives, modifying the isocyanate component to include thiazolidinylidene groups enables tailored synthesis. The catalyst facilitates hydrogen-bonding interactions, lowering the activation energy for ring closure.
Enantioselective Considerations
Using enantiopure glycidol ((R)- or (S)-epichlorohydrin) ensures chirality transfer to the oxazolidinone core, critical for pharmaceutical applications. Optical purity is maintained via low-temperature reactions (<40°C) and non-racemic catalysts.
Condensation Reactions from Patent Literature
Ethylidene Bridge Formation
A patent-pending method condenses 2-(2-anilinovinyl)-3-ethyl-4-oxo-imidazolinium iodide with 1-carboxymethyl-3-phenyl-2-thiohydantoin in acetic anhydride. The reaction forms the ethylidene bridge between the oxazolidinone and thiazolidinylidene moieties, followed by recrystallization from pyridine/methanol to achieve >95% purity.
Table 2. Key Reaction Parameters for Ethylidene Bridge Synthesis
| Parameter | Condition |
|---|---|
| Solvent | Acetic anhydride |
| Temperature | 110°C |
| Work-up | Recrystallization (pyridine/methanol) |
Industrial Scalability
This method emphasizes scalability, with yields exceeding 80% at kilogram-scale production. The use of inexpensive reagents (e.g., acetic anhydride) and minimal chromatographic purification enhances cost-efficiency.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
The target compound is characterized by:
Q & A
Basic: What are the standard synthetic routes for preparing 3-ethyl-5-[(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-4-oxazolidinone derivatives?
Methodological Answer:
The synthesis typically involves a multi-step process:
Core Thiazolidinone Formation : React 2,4-thiazolidinedione derivatives with aldehydes (e.g., 3-methyl-2-thiazolidinylidene acetaldehyde) in ethanol under reflux for 24 hours, catalyzed by piperidine. This forms the 5-arylidene intermediate via Knoevenagel condensation .
Functionalization : Introduce the 3-ethyl group by alkylation using bromoethyl acetate in anhydrous acetone with potassium carbonate as a base. Reflux for 24 hours, followed by acidification (6N HCl) to precipitate the product .
Purification : Recrystallize the crude product from methanol or methanol/water mixtures to achieve purity (>95% by NMR). Confirm structure via H NMR (e.g., olefinic proton signals at δ 7.2–7.8 ppm) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Advanced: How can reaction conditions be optimized to improve yields in the synthesis of 5-arylidene-substituted thiazolidinone derivatives?
Methodological Answer:
Key optimization strategies include:
- Solvent Selection : Use THF or DMF for higher solubility of polar intermediates, reducing side reactions (e.g., reports 73% yield in THF vs. 24% in ethanol for analogous compounds) .
- Catalyst Tuning : Replace piperidine with ammonium acetate in acetic acid for milder conditions, enhancing regioselectivity (e.g., achieved 81.57% yield using this approach) .
- Temperature Control : Reflux at 80–90°C for 8–12 hours (monitored by TLC) minimizes decomposition of thermally sensitive intermediates .
- Workup Adjustments : Acidify to pH 3–4 during precipitation to avoid over-protonation, which can reduce yields by 15–20% .
Basic: What spectroscopic techniques are essential for confirming the structure of thioxo-oxazolidinone derivatives?
Methodological Answer:
- H and C NMR : Identify olefinic protons (δ 6.5–8.0 ppm) for Z/E configuration and carbonyl carbons (δ 165–185 ppm). Coupling constants ( Hz vs. Hz) differentiate stereoisomers .
- IR Spectroscopy : Confirm thioxo (C=S) stretch at 1200–1250 cm and carbonyl (C=O) at 1680–1720 cm .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) within 5 ppm error .
Advanced: How can computational methods predict the biological activity of thioxo-oxazolidinone derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial enoyl-ACP reductase for antimicrobial activity). Focus on hydrogen bonding with thioxo groups and hydrophobic interactions with arylidene substituents .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and electron-withdrawing substituent effects. Validate with experimental IC data from enzyme inhibition assays .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Lower gaps (<4 eV) correlate with enhanced bioactivity in thiazolidinones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
